molecular formula C13H8ClN3O2 B3037687 1-(3-chlorophenyl)-5-nitro-1H-benzimidazole CAS No. 540514-69-0

1-(3-chlorophenyl)-5-nitro-1H-benzimidazole

Cat. No. B3037687
CAS RN: 540514-69-0
M. Wt: 273.67 g/mol
InChI Key: CMRQVHRNOKBIQN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-nitro-1H-benzimidazole (CNB) is a synthetic organic compound that has been widely studied in the scientific community due to its potential applications in various fields. CNB has been studied for its potential use as an anti-tumor agent, a drug for treating cardiovascular diseases, and a potential therapeutic agent for treating neurological disorders. In addition, CNB has been explored for its potential use as a catalyst in organic synthesis, as well as for its potential use in nanotechnology.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

1-(3-chlorophenyl)-5-nitro-1H-benzimidazole derivatives have been investigated for their analgesic and anti-inflammatory activities. In studies, certain derivatives exhibited higher analgesic activity than standard drugs like acetylsalicylic acid and indometacin. Their anti-inflammatory effectiveness was tested using the carrageenan-induced hind paw edema test, showing varying degrees of activity (Ersan et al., 1997).

Potential Anticancer Agents

Some 1-(3-chlorophenyl)-5-nitro-1H-benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents. Certain compounds showed significant cytotoxicity against various human neoplastic cell lines, indicating their potential as anticancer drugs. These compounds were found to induce apoptosis and cell cycle arrest in certain cancer cell lines, with specific mechanisms of action such as poly (ADP-ribose) polymerase inhibition (Romero-Castro et al., 2011).

Corrosion Inhibition

Newly synthesized heterocyclic benzimidazole derivatives have shown potential as corrosion inhibitors for carbon steel in acidic environments. Studies involving electrochemical and surface morphological analyses revealed that these compounds can significantly inhibit corrosion, suggesting their application in material protection (Rouifi et al., 2020).

Antihypertensive Drug Candidates

Derivatives of 1-(3-chlorophenyl)-5-nitro-1H-benzimidazole have been designed and synthesized as novel angiotensin II receptor antagonists with potential for treating hypertension. Certain compounds demonstrated significant antihypertensive effects in animal models, highlighting their potential as therapeutic agents for hypertension (Zhu et al., 2014).

Antimicrobial and Antitubercular Activities

Several 1-(3-chlorophenyl)-5-nitro-1H-benzimidazole derivatives have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds showed efficacy against various bacterial strains, including resistant strains, and were found to be active against tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Maste et al., 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-9-2-1-3-10(6-9)16-8-15-12-7-11(17(18)19)4-5-13(12)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRQVHRNOKBIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-nitro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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